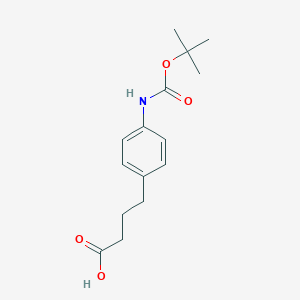

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

Descripción general

Descripción

Rutas de Síntesis y Condiciones de Reacción:

Hidrólisis de Proteínas Vegetales: Uno de los primeros métodos implicó la hidrólisis de proteínas vegetales con ácido clorhídrico para liberar ácido glutámico, que luego se neutraliza con hidróxido de sodio para formar glutamato de sodio.

Síntesis Química: Otro método involucra la síntesis química del ácido glutámico a partir de acrilonitrilo, que luego se convierte en glutamato de sodio.

Fermentación Bacteriana: El método moderno más común es la fermentación bacteriana.

Métodos de Producción Industrial:

Proceso de Fermentación: La producción industrial utiliza principalmente la fermentación bacteriana. El proceso implica la fermentación de ingredientes de origen vegetal como la caña de azúcar, la remolacha azucarera, la yuca o el maíz.

Tipos de Reacciones:

Disociación en Agua: El glutamato de sodio se disocia en cationes de sodio y aniones de glutamato cuando se disuelve en agua.

Descomposición: Cuando se calienta por encima de 232°C, el glutamato de sodio se descompone liberando humos tóxicos que contienen óxidos de nitrógeno y sodio.

Reactivos y Condiciones Comunes:

Ácido Clorhídrico: Se utiliza en la hidrólisis de proteínas vegetales para liberar ácido glutámico.

Hidróxido de Sodio: Se utiliza para neutralizar el ácido glutámico para formar glutamato de sodio.

Productos Principales:

Ácido Glutámico: El producto principal de la hidrólisis de proteínas vegetales o la fermentación bacteriana.

Glutamato de Sodio: Formado por la neutralización del ácido glutámico con hidróxido de sodio.

Química:

Realzador del Sabor: El glutamato de sodio se utiliza ampliamente en la industria alimentaria para realzar el sabor umami de varios alimentos.

Biología:

Neurotransmisor: El glutamato, la forma aniónica del glutamato de sodio, es un importante neurotransmisor excitatorio en el sistema nervioso central.

Medicina:

Enfermedades Neurodegenerativas: Se está investigando el papel del glutamato en enfermedades neurodegenerativas como la enfermedad de Alzheimer y la esclerosis lateral amiotrófica.

Industria:

Mecanismo De Acción

El glutamato de sodio ejerce sus efectos activando tanto los receptores de glutamato ionotrópicos como metabotrópicos. Los receptores ionotrópicos incluyen receptores no-NMDA (AMPA y kainato) y receptores NMDA. El ácido glutámico libre, que se deriva del glutamato de sodio, no puede cruzar la barrera hematoencefálica en cantidades apreciables; en cambio, se convierte en L-glutamina, que el cerebro utiliza como combustible y para la síntesis de proteínas .

Compuestos Similares:

Inosinato Disódico: Otro realzador del sabor que funciona sinérgicamente con el glutamato de sodio para realzar el sabor umami.

Guanylato Disódico: A menudo se usa en combinación con glutamato de sodio para realzar el sabor umami de los alimentos.

Singularidad:

Solubilidad y Palatabilidad: Entre las sales de sodio, magnesio, potasio y calcio del ácido glutámico, el glutamato de sodio es el más soluble y palatable.

Facilidad de Cristalización: El glutamato de sodio también es el más fácil de cristalizar en comparación con sus contrapartes.

Comparación Con Compuestos Similares

Disodium Inosinate: Another flavor enhancer that works synergistically with sodium glutamate to enhance umami taste.

Disodium Guanylate: Often used in combination with sodium glutamate to enhance the savory flavor of foods.

Uniqueness:

Solubility and Palatability: Among the sodium, magnesium, potassium, and calcium salts of glutamic acid, sodium glutamate is the most soluble and palatable.

Ease of Crystallization: Sodium glutamate is also the easiest to crystallize compared to its counterparts.

Actividad Biológica

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, commonly referred to as Boc-4-aminophenylbutanoic acid, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug synthesis, anti-inflammatory properties, and anti-cancer potential.

- Molecular Formula : C₁₅H₂₁N₁O₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 683219-93-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. This property allows for selective modifications of amino acids and peptides.

1. Synthesis of Thymidylate Synthase Inhibitors

This compound serves as a key intermediate in the synthesis of thymidylate synthase inhibitors. These inhibitors are crucial for developing therapies against various cancers by disrupting DNA synthesis pathways. Research indicates that modifications of this compound can yield derivatives with enhanced inhibitory activity against thymidylate synthase, which is vital for tumor proliferation .

2. Anti-inflammatory Activity

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, Khaled R. A. Abdellatif et al. (2013) demonstrated that the synthesized compounds derived from Boc-protected amino acids displayed notable inhibition of inflammatory mediators in vitro . The mechanism involves modulation of cytokine release and potentially the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

3. Anti-cancer Potential

The compound has been evaluated for its potential as an anti-cancer agent, particularly against ovarian and oral cancers. Vivek Kumar et al. (2009) highlighted that derivatives synthesized from this compound showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Thymidylate Synthase Inhibition | Key intermediate for synthesizing inhibitors targeting DNA synthesis in cancer cells | Yuan Guo-qing et al., 2018 |

| Anti-inflammatory | Exhibits significant inhibition of inflammatory cytokines | Khaled R. A. Abdellatif et al., 2013 |

| Anti-cancer | Potential activity against ovarian and oral cancers; induces apoptosis | Vivek Kumar et al., 2009 |

The biological activities of this compound can be attributed to its structural characteristics:

- Boc Group Role : The Boc group protects the amine functionality, allowing selective reactions that can lead to biologically active derivatives.

- Protein Interaction : It is hypothesized that the compound may influence protein structure and function due to its role as a protecting group, potentially affecting cellular processes dependent on these proteins .

Environmental Factors Influencing Activity

The efficacy and stability of this compound can be influenced by various environmental factors such as:

- pH Levels : Alterations in pH can affect the ionization state of the compound.

- Temperature : Higher temperatures may enhance reaction rates but could also lead to degradation.

- Presence of Other Molecules : Interactions with other biochemical entities can modulate its activity.

Propiedades

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.